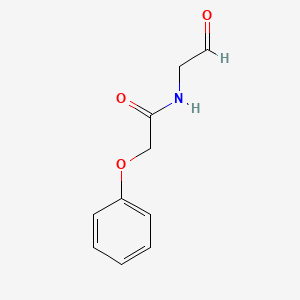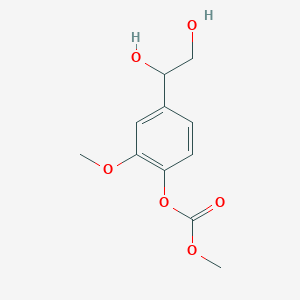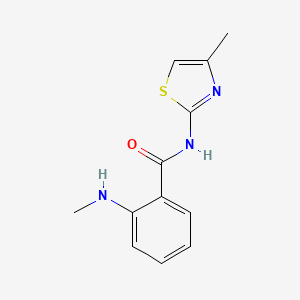
Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)-: is a chemical compound with a complex structure that includes a benzamide core, a methylamino group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)- typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the methylamino group and the thiazolyl group requires specific reagents and conditions. Common synthetic routes may include:
Nitration and Reduction: Nitration of benzene followed by reduction to form the benzamide core.
Amination: Introduction of the methylamino group through amination reactions.
Thiazole Formation: Formation of the thiazolyl group through cyclization reactions involving sulfur and nitrogen-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzamide,2-(2-methylpropoxy)-5-(4-methyl-2-thiazolyl)
- Benzamide,2-(ethylamino)-N-(4-methyl-2-thiazolyl)-
Uniqueness
Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
712309-16-5 |
|---|---|
Molecular Formula |
C12H13N3OS |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H13N3OS/c1-8-7-17-12(14-8)15-11(16)9-5-3-4-6-10(9)13-2/h3-7,13H,1-2H3,(H,14,15,16) |
InChI Key |
ZNUHIGPZSMYHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CC=C2NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


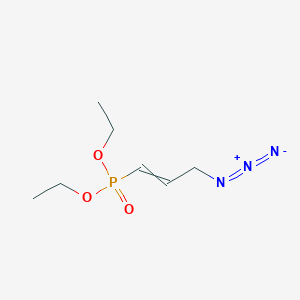
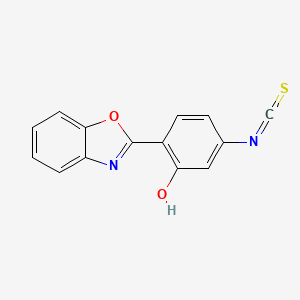
![4-[5-(2H-1,3-Benzodioxol-5-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12528978.png)
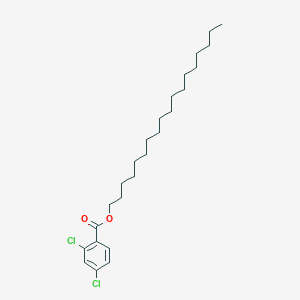
![1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12528995.png)
![2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-](/img/structure/B12528999.png)
![{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12529007.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine](/img/structure/B12529011.png)
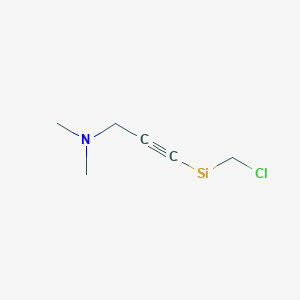
![2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene](/img/structure/B12529016.png)

![[1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro-](/img/structure/B12529035.png)
